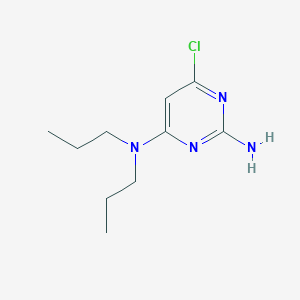
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in medicinal and pharmaceutical applications due to their nitrogen-containing structure. Although the specific compound 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is not directly mentioned in the provided papers, the general class of chloro-substituted pyrimidines is well-represented and studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of chloro-substituted pyrimidines can be achieved through various methods. For instance, a series of 6-chloro-2,4-diaminopyrimidines was synthesized and tested as inhibitors of spiroperidol binding, indicating the potential for creating compounds with specific biological activities . Another study reported the synthesis of multinucleate pyrimidine chalcogen derivatives by substituting chlorine with nucleophilic dichalcogenide anions . Additionally, 6-chloro-2-pyridyl esters were synthesized using the DCC method, showcasing the reactivity of these compounds in peptide bond formation . These examples demonstrate the versatility of synthetic approaches for chloro-substituted pyrimidines.
Molecular Structure Analysis
The molecular structure of chloro-substituted pyrimidines has been analyzed using various techniques, including X-ray diffraction and computational methods. The structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine were determined by X-ray methods, revealing planar six-membered rings with significant double-bond character . Another study used X-ray crystallography to determine the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and related compounds . These analyses provide insights into the molecular conformations and potential reactivity of these compounds.
Chemical Reactions Analysis
Chloro-substituted pyrimidines can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. For example, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine was synthesized through such reactions, highlighting the compound's role as an intermediate in anticancer drug synthesis . The reactivity of these compounds is influenced by the presence of the chlorine atom, which can be selectively substituted to create diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyrimidines are influenced by their molecular structure and substituents. For instance, the presence of chlorine and other substituents can affect the compound's solubility, melting point, and stability. The study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester provided insights into the intermolecular interactions and crystal packing of such compounds, as well as their electronic properties through quantum chemical calculations and Hirshfeld surface analysis . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Wissenschaftliche Forschungsanwendungen
Antimalarial Research
6-chloro-N4,N4-dipropyl-2,4-pyrimidinediamine, along with its derivatives, has been extensively studied in the field of antimalarial research. For instance, structural, bonding, and spectral analysis of antimalarial drugs including pyrimidinediamine derivatives were investigated to understand their interactions and potential effectiveness (Sherlin et al., 2018). Further, investigations into the synthesis of similar compounds as potential antimalarial agents have been conducted, highlighting the ongoing interest in this compound for malaria treatment (Hung & Werbel, 1984).
Dopamine Receptor Studies
Research has been conducted on pyrimidinediamine derivatives for their potential as dopamine receptor inhibitors. A series of 6-chloro-2,4-diaminopyrimidines was synthesized to study their affinity for dopamine receptors, which can have implications in neurological and psychiatric disorders (Gueremy et al., 1982).
Antitumor Activity
The antitumor activity of pyrimidinediamine derivatives has also been a subject of research. Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and evaluated for their potential in inhibiting tumor growth, demonstrating the compound’s relevance in cancer research (Grivsky et al., 1980).
Material Science
In the field of materials science, derivatives of pyrimidinediamine have been used in the synthesis of novel materials. For instance, polyimides and related nanofoams have been developed using pyrimidine-based compounds for applications in electronics and other industries (Aram & Mehdipour-Ataei, 2013).
Structural Chemistry
Studies in structural chemistry have utilized pyrimidinediamine compounds to understand molecular geometry, bonding, and interactions. Investigations into the structure and spectral characteristics of chloropyrimidine derivatives, for example, provide insight into their electronic and molecular properties (Gupta et al., 2006).
Safety and Hazards
The safety information for “6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-chloro-4-N,4-N-dipropylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-5-15(6-4-2)9-7-8(11)13-10(12)14-9/h7H,3-6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDMBWALBCIKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)
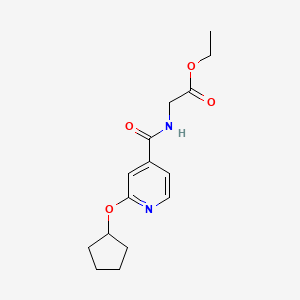
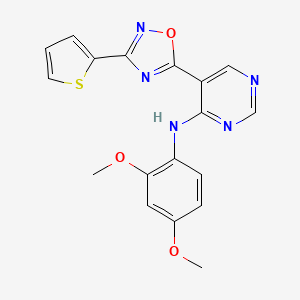
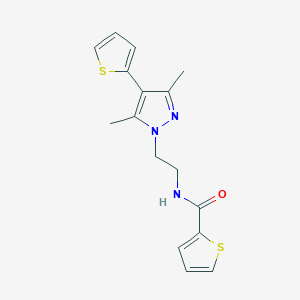
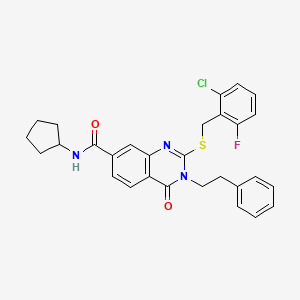


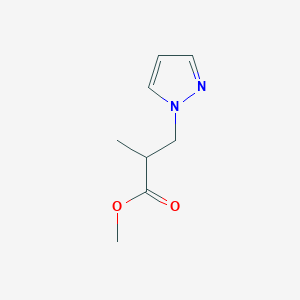
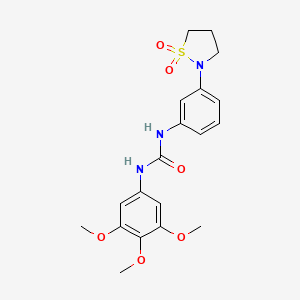
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)
